BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery and development of GSK 690
Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B8075322

An In-depth Technical Guide to the Discovery and Development of GSK690693

Introduction

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine
kinase Akt (also known as Protein Kinase B or PKB).[1][2] Developed by GlaxoSmithKline, it
targets all three isoforms of Akt (Aktl, Akt2, and Akt3), playing a crucial role in the
PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a key regulator of diverse cellular
processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6]
Dysregulation of the PI3K/Akt pathway is a frequent event in the development and progression
of many human cancers, making Akt a highly attractive target for cancer therapy.[1][2] This
document provides a comprehensive overview of the discovery, mechanism of action,
pharmacological profile, and preclinical and early clinical development of GSK690693.

Discovery and Synthesis

GSK690693 was identified through lead optimization studies of the aminofurazan chemical
series.[2][7] The synthesis of GSK690693 has been described in detail, culminating in a
compound with potent and selective inhibition of Akt kinases.[8] The chemical name for
GSK690693 is 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-
imidazol[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-0l.[8] An X-ray co-crystal structure of
GSK690693 with the kinase domain of Akt2 confirmed that it binds to the ATP binding pocket of
the enzyme.[2][8]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8075322?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/67/9_Supplement/ND-2/539967/Identification-of-a-novel-inhibitor-of-AKT-kinase
https://www.medchemexpress.com/GSK-690693.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-akt-kinase-inhibitor-gsk690693
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/67/9_Supplement/ND-2/539967/Identification-of-a-novel-inhibitor-of-AKT-kinase
https://aacrjournals.org/cancerres/article/67/9_Supplement/ND-2/539967/Identification-of-a-novel-inhibitor-of-AKT-kinase
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://pubs.acs.org/doi/abs/10.1021/jm8004527
https://pubs.acs.org/doi/abs/10.1021/jm8004527
https://aacrjournals.org/cancerres/article/67/9_Supplement/ND-2/539967/Identification-of-a-novel-inhibitor-of-AKT-kinase
https://pubs.acs.org/doi/abs/10.1021/jm8004527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[3][7] By binding
to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby
inhibiting the signal transduction cascade that promotes cell survival and proliferation.[2][4] This
leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] While highly
selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other
kinases, particularly within the AGC kinase family (such as PKA and PKC), as well as some
kinases in the CAMK and STE families.[7][9]

Pharmacological Profile

The pharmacological activity of GSK690693 has been characterized through various in vitro
and in vivo studies.

Enzymatic Activity

The inhibitory activity of GSK690693 against Akt isoforms and other selected kinases is
summarized in the table below.
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Kinase Target IC50 (nM) Apparent Ki* (nM) Kinase Family
Aktl 2 1 AGC
Akt2 13 4 AGC
Akt3 9 12 AGC
PKA 24 - AGC
PrkX 5 - AGC
PKCa 21 - AGC
PKCpII 16 - AGC
PKC6 2 - AGC
AMPK 50 - CAMK
DAPK3 81 - CAMK
PAK4 10 - STE
PAK5 52 - STE
PAK6 6 - STE

Data compiled from multiple sources.[3][7][9]

Cellular Activity

GSK690693 has demonstrated potent anti-proliferative activity in a variety of human cancer cell
lines.
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Cell Line Cancer Type IC50 (nM)
T47D Breast 72
ZR-75-1 Breast 79

BT474 Breast 86
HCC1954 Breast 119
MDA-MB-453 Breast 975
LNCaP Prostate 147

Data compiled from multiple sources.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK690693 within the PI3K/Akt
signaling pathway and a typical experimental workflow for its evaluation.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
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Caption: A generalized experimental workflow for the evaluation of GSK690693.

Preclinical Studies
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In Vitro Studies

In cellular assays, GSK690693 effectively inhibited the phosphorylation of several downstream
targets of Akt, including GSK3p3, PRAS40, and FOXO transcription factors, in a dose-
dependent manner.[2][7] The inhibition of these substrates confirms the on-target activity of the
compound within the cellular context. Furthermore, treatment with GSK690693 led to the
induction of apoptosis in sensitive cancer cell lines.[2][9]

In Vivo Studies

The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical models. In
human tumor xenograft models, including those for breast, prostate, and ovarian cancers, daily
administration of GSK690693 resulted in significant tumor growth inhibition.[2] The compound
also showed efficacy in genetically engineered mouse models of cancer with hyperactivated
Akt signaling.[5] Pharmacodynamic studies in these models confirmed that GSK690693
inhibited the phosphorylation of Akt substrates within the tumors.[5][7] A notable in vivo effect of
GSK690693 is a transient, dose-dependent increase in blood glucose levels, which is
consistent with the role of Akt2 in glucose metabolism.[9][10]

Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into a Phase I clinical trial in
patients with advanced solid tumors and lymphomas.[10] The study aimed to evaluate the
safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous formulation of
the compound.[10] The trial reported that GSK690693 was generally well-tolerated at the
tested doses, with predictable pharmacokinetics.[10] Pharmacodynamic assessments in
peripheral blood mononuclear cells showed a drug-related effect on the Akt pathway.[10] The
observed transient hyperglycemia in some patients was consistent with preclinical findings.[10]

Experimental Protocols
In Vitro Kinase Assay

e Enzyme and Substrate Preparation: Recombinant, purified, full-length Aktl, Akt2, or Akt3
enzymes were used.[7][9] A biotinylated peptide substrate was prepared.[9]

» Reaction Mixture: The reaction was carried out in a buffer containing MgCI2, MOPS (pH 7.5),
DTT, CHAPS, and KCI.[9] The mixture included the Akt enzyme, the peptide substrate, ATP,
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and [y-33P]ATP.[9]

« Inhibition Assay: GSK690693, dissolved in DMSO, was added to the reaction mixture at
various concentrations.[7][9] The reaction was incubated at room temperature.[9]

o Detection: The reaction was terminated by the addition of EDTA and scintillation proximity
assay beads.[9] The amount of phosphorylated substrate was quantified using a suitable
imager.[9]

o Data Analysis: IC50 values were calculated by fitting the data to a dose-response curve.[7]

Cellular Phospho-GSK3 ELISA

e Cell Culture and Treatment: Tumor cells were seeded in 96-well plates and treated with
varying concentrations of GSK690693 for a specified duration (e.g., 1 hour).[7]

o Cell Lysis: After treatment, the cells were lysed to extract cellular proteins.[7]

o ELISA: An anti-GSK3[ antibody was used for capture, and an anti-phospho-GSK3a/[3 (Ser9)
antibody was used for detection.[7]

o Data Analysis: The levels of phosphorylated GSK3[3 were determined, and IC50 values were
calculated.[7]

In Vivo Tumor Xenograft Study

e Animal Models: Immunodeficient mice (e.g., SCID or nude mice) were used.[7]

o Tumor Implantation: Human tumor cells were implanted subcutaneously into the flanks of the
mice.[7]

o Treatment: Once tumors reached a specified volume, mice were randomized into vehicle
control and treatment groups. GSK690693 was formulated in a suitable vehicle (e.g., 5%
dextrose) and administered, for example, once daily via intraperitoneal injection.[2][7]

o Tumor Measurement: Tumor volume was measured regularly using calipers.[7]
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» Efficacy Evaluation: Anti-tumor activity was assessed by comparing the tumor growth in the
treated groups to the control group.[7]

e Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of
target modulation (e.g., phosphorylation of Akt substrates) by immunohistochemistry or
Western blotting.[2]

Conclusion

GSK690693 is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-
tumor activity in a range of preclinical cancer models. Its development has provided valuable
insights into the therapeutic potential of targeting the Akt signaling pathway. While challenges
such as managing on-target effects like hyperglycemia remain, the discovery and
characterization of GSK690693 represent a key advancement in the field of targeted cancer
therapy. Further research and clinical evaluation are necessary to fully elucidate its therapeutic
utility, both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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